Methyl [(2-oxopentyl)sulfanyl]acetate
Description
Methyl [(2-oxopentyl)sulfanyl]acetate is a sulfur-containing ester with the molecular formula C₈H₁₄O₃S (inferred from structure). Its structure features:
- A methyl ester group (–COOCH₃).
- A sulfanyl (thioether) linkage (–S–).
- A 2-oxopentyl substituent (a five-carbon chain with a ketone at the second position).
This compound’s unique structure confers reactivity at both the ketone (for nucleophilic additions) and the thioether (for oxidation or alkylation).
Properties
CAS No. |
61363-64-2 |
|---|---|
Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
methyl 2-(2-oxopentylsulfanyl)acetate |
InChI |
InChI=1S/C8H14O3S/c1-3-4-7(9)5-12-6-8(10)11-2/h3-6H2,1-2H3 |
InChI Key |
DWZOEQQGBSCVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CSCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [(2-oxopentyl)sulfanyl]acetate can be synthesized through the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl [(2-oxopentyl)sulfanyl]acetate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or thioesters.
Scientific Research Applications
Methyl [(2-oxopentyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl [(2-oxopentyl)sulfanyl]acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table compares Methyl [(2-oxopentyl)sulfanyl]acetate with key analogs based on substituent variations:
Sulfanyl Group Variations
Alkyl Substituents (e.g., 2-oxopentyl, 2-methoxyethyl) :
Aromatic Substituents (e.g., 4-chlorophenyl, 2-hydroxyphenyl) :
Ester Group Modifications
- β-Ketoesters (e.g., Methyl 2-phenylacetoacetate): Exhibit keto-enol tautomerism, facilitating cyclization reactions (e.g., Knorr pyrrole synthesis). Critical in illicit drug precursor chemistry .
Thioether vs. Ether Linkages :
- Thioethers (–S–) are less polar than ethers (–O–) but more susceptible to oxidation (forming sulfoxides/sulfones), enabling controlled oxidation steps in synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
